

Spectroscopic Characterization of (R)-3-(1-Aminoethyl)phenol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-(1-Aminoethyl)phenol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-3-(1-Aminoethyl)phenol hydrochloride** (CAS No: 856563-08-1).^{[1][2][3]} Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

- IUPAC Name: 3-[(1R)-1-aminoethyl]phenol;hydrochloride
- Molecular Formula: C₈H₁₂ClNO^{[2][3]}
- Molecular Weight: 173.64 g/mol ^{[1][3]}

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and Mass spectroscopic analyses of **(R)-3-(1-Aminoethyl)phenol hydrochloride**. These are predicted values based on the analysis of similar phenolic and amino compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.5 - 1.7	Doublet (d)	3H	-CH ₃
~4.3 - 4.5	Quartet (q)	1H	-CH(NH ₃ ⁺)-
~6.7 - 7.3	Multiplet (m)	4H	Aromatic C-H
~8.0 - 9.0	Broad (br)	3H	-NH ₃ ⁺
~9.5 - 10.5	Singlet (s)	1H	Phenolic -OH

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~20 - 25	-CH ₃
~50 - 55	-CH(NH ₃ ⁺)-
~115 - 130	Aromatic C-H
~140 - 145	Aromatic C-C(H)-
~155 - 160	Aromatic C-OH

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3500	Strong, Broad	O-H (Phenol) Stretch
2800 - 3100	Medium	C-H (Aromatic & Aliphatic) Stretch
2500 - 2700	Broad	N-H (Ammonium salt) Stretch
1500 - 1600	Strong	C=C (Aromatic) Stretch
1450 - 1550	Medium	N-H (Ammonium salt) Bend
1200 - 1300	Strong	C-O (Phenol) Stretch
1000 - 1100	Medium	C-N Stretch

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Ion Type
138.09	[M+H] ⁺ of free base
121.06	[M+H - NH ₃] ⁺ of free base

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **(R)-3-(1-Aminoethyl)phenol hydrochloride**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of labile protons with the solvent.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

- ¹H NMR:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - The spectral width should cover the expected range of chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
 - The spectral width should encompass the expected range for carbon signals (e.g., 0-180 ppm).

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Solid State (KBr Pellet):
 - Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

- The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H, C=C, C-O, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a suitable ionization source such as Electrospray Ionization (ESI).

Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- The solvent should be compatible with the ionization technique being used.

Data Acquisition:

- Introduce the sample solution into the ion source of the mass spectrometer, often via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation to observe the daughter ions.

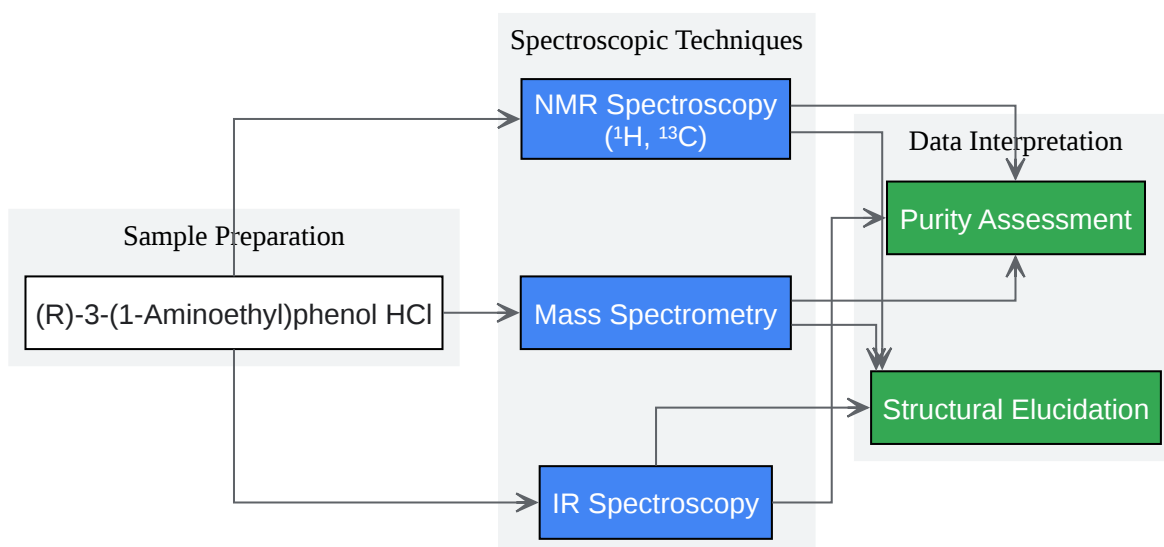
Data Processing:

- Analyze the resulting mass spectrum to identify the molecular ion peak.

- Compare the measured m/z of the molecular ion with the calculated exact mass of the protonated molecule to confirm the elemental composition.
- If MS/MS was performed, analyze the fragmentation pattern to gain further structural insights.

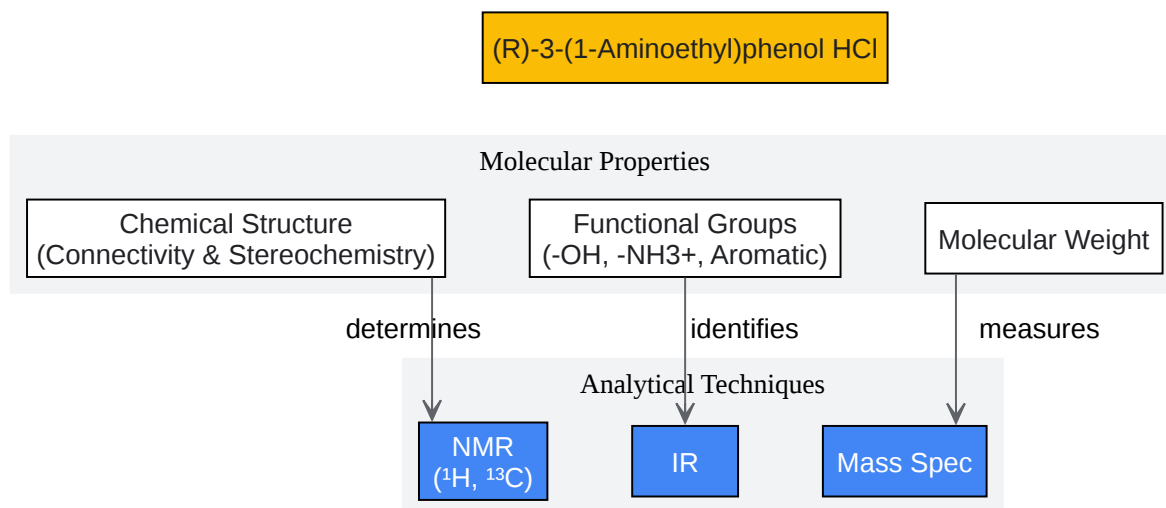
Workflow Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis and the general workflow for compound characterization.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.



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Caption: Relationship between Molecular Properties and Spectroscopic Techniques.

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